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CAS No.: 937621-93-7
Cat. No.: B2933204
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Technical Guide for Structural Elucidation and Characterization

Executive Summary

5-Chloro-2-isopropoxyaniline (CAS: 937621-93-7), also identified as 2-amino-4-chlorophenyl
isopropyl ether, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical
active ingredients (APIs), particularly those targeting G-protein coupled receptors and kinase
inhibition. Its structural integrity—defined by the specific regiochemistry of the chlorine and
isopropoxy substituents relative to the amine—is paramount for downstream efficacy.

This guide provides an in-depth spectral profile (NMR, IR, MS) to serve as a definitive
reference for structural confirmation. It moves beyond simple data listing to explain the
causality of spectral features, ensuring researchers can distinguish this molecule from its
regioisomers (e.g., 4-chloro-2-isopropoxyaniline) during process development.

Molecular Characterization Strategy

The characterization strategy relies on a triangulation of mass spectrometry (molecular
weight/isotope pattern), infrared spectroscopy (functional group validation), and nuclear
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magnetic resonance (carbon skeleton and proton environment).

Physicochemical Profile

Property Value Note

Molecular Formula CoH12CINO

Molecular Weight 185.65 g/mol Monoisotopic mass
Exact Mass 185.0607 For HRMS validation
Physical State Solid / Crystalline Powder Low melting point solid

. Lipophilic nature due to
Solubility DMSO, Methanol, Chloroform )
isopropyl/chloro groups

Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the regiochemistry of the substituents. The key
differentiator for this isomer is the coupling pattern of the aromatic protons and the chemical
shift of the isopropoxy methine proton.

1H NMR (400 MHz, CDCls)

Rationale: The spectrum is characterized by the distinct isopropyl system (doublet + septet)
and an ABC aromatic system.
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. o ] ] Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Methyl protons of
Doublet (d, J = .
1.35 6H —CH(CH3)2 the isopropyl
6.1 Hz)
group.
Exchangeable
] amine protons;
Broad Singlet (br ) ) )
3.80 ) 2H —NH:2 shift varies with
s
concentration/sol
vent.
Deshielded
methine proton
Septet (sept, J = due to the
4.52 1H —O—CH- _
6.1 Hz) electronegative
oxygen (ether
linkage).
Ortho to NHz,
Doublet (d, J = meta to Cl.
6.65 1H Ar—H6 ]
2.4 Hz) Shielded by the
amino group.[1]
Ortho to O-iPr.
Doublet (d, J = )
6.72 1H Ar—H3 Shielded by the
8.6 Hz)
alkoxy group.
Meta to O-iPr,
Doublet of
Ortho to Cl.
6.78 Doublets (dd,J= 1H Ar—H4 _
Shows coupling
8.6, 2.4 Hz)
to H3 and H6.
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Technical Note: The chemical shift of the methine proton at ~4.5 ppm distinguishes the O-

isopropyl (ether) from a C-isopropyl! (alkyl) group, which would appear upfield at ~2.8 ppm.

13C NMR (100 MHz, CDCls)

Rationale: Confirms the carbon backbone and the oxidation state of the aromatic carbons.

Shift (6 ppm) Type Assignment Structural Insight
Equivalent methyl
22.1 CHs —CH(CH3)2
carbons.
Ether carbon;
715 CH —O—-CH- characteristic shift for
iISOpropoxy.
Aromatic carbon ortho
112.4 CH Ar-C3
to the ether oxygen.
Aromatic carbon ortho
115.8 CH Ar—C6 o
to the amine nitrogen.
Aromatic carbon meta
119.5 CH Ar—-C4
to the ether.
Quaternary carbon
125.2 Cq Ar—C5-Cl _ .
bearing chlorine.
Quaternary carbon
137.8 Cq Ar—C1-NH: _ _
bearing the amine.
Quaternary carbon
144.5 Cq Ar—C2-0O- bearing the ether
oxygen.
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Infrared (IR) Spectroscopy

IR is utilized primarily for "fingerprinting" the functional groups, specifically confirming the

primary amine and the ether linkage while ruling out carbonyl impurities (e.g., from incomplete

reduction of an amide precursor).

Wavenumber ] .
Vibration Mode
(cm™)

Functional Group

Interpretation

3450, 3360 N—H Stretch

Primary Amine (—NHz)

Characteristic doublet
for
symmetric/asymmetric

stretching.

2975, 2930 C-H Stretch

Alkyl (sp?)

Methyl and methine
stretches of the

isopropy! group.

1615, 1500 C=C Stretch

Aromatic Ring

Skeletal vibrations of

the benzene ring.

1240 C—-O-C Stretch

Aryl Alkyl Ether

Strong band
confirming the
isopropoxy

attachment.

810, 750 C—H Bend (oop)

1,2,4-Trisubstituted

Out-of-plane bending
pattern for the specific

substitution.

680 C—CI Stretch

Aryl Chloride

Characteristic halogen

stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and the isotopic signature essential for

confirming the presence of chlorine.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode) or El (Electron Impact).
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e Molecular lon: [M+H]* = 186.07 (ESI) or M+ = 185 (EI).

Fragmentation Pattern (EI/ESI):

m/z lon Type Fragment Structure Mechanism

Shows characteristic
185/187 [M]* Parent lon 3:1 ratio of 35CI:37Cl

isotopes.

McLafferty-like

rearrangement: Loss

of propene (CsHe) to
1437145 M - 42]* [CI-CoH3(NH2)-OH]* _

yield the phenol

derivative (2-amino-4-

chlorophenol).

Further loss of the
[CeH3(NH2)-OH — ]
127 [M - 58]* amino group from the
NH2]*
phenol fragment.

Synthesis & Experimental Protocols

To ensure the spectral data corresponds to the correct isomer, the synthesis must be
regioselective. The standard industrial route involves the O-alkylation of 4-chloro-2-nitrophenol
followed by reduction.

Experimental Workflow

O-Alkylation Intermediate:
(Isopropyl Bromide, K2CO3, DMF) 4-Chloro-2-nitro-1-isopropoxybenzene

Product:
5-Chloro-2-isopropoxyaniline

Reduction

4-Chloro-2-nitrophenol (Fe/HCl or H2/Pd-C)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 5-Chloro-2-isopropoxyaniline ensuring regiochemical purity.

Detailed Protocol
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Step 1: O-Alkylation (Etherification)

» Reagents: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF. Add Potassium
Carbonate (K2COs, 1.5 eq).

o Addition: Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.

o Reaction: Heat to 60°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for
disappearance of the phenol.

o Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH
(to remove unreacted phenol), water, and brine. Dry over Na2SOa4 and concentrate.

Intermediate: Yields yellow oil/solid (4-Chloro-2-nitro-1-isopropoxybenzene).
Step 2: Nitro Reduction

» Reagents: Dissolve the intermediate in Ethanol/Water (5:1). Add Iron powder (3.0 eq) and
Ammonium Chloride (0.5 eq).

e Reaction: Reflux at 80°C for 2—3 hours. The yellow color should fade to a pale
brown/colorless solution.

o Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2]
Neutralize with saturated NaHCOs. Extract with Dichloromethane (DCM).[2]

 Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography if
necessary.

Quality Control & Impurity Profiling
When analyzing spectral data, be vigilant for these common impurities:
e 2-Amino-4-chlorophenol (Starting Material Hydrolysis):

o NMR: Absence of isopropyl signals (1.35 ppm, 4.52 ppm).

o MS: M+ 143.
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e N-Alkylated Byproducts:
o If alkylation conditions are too harsh, N-alkylation may occur.

o NMR: Look for broad NH signal shifting or splitting, and extra isopropyl signals with
different shifts (~3.5 ppm for N-CH).

e Regioisomers:

o Ensure the coupling constants in tH NMR match the 1,2,4-substitution pattern (d, d, dd). A
symmetric pattern (d, d) would indicate 1,4-disubstitution (para), which is incorrect for this
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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